- Process for preparation of 2,3,4,5-tetrafluorobenzoyl chloride, China, , ,

Cas no 94695-48-4 (2,3,4,5-Tetrafluorobenzoyl chloride)

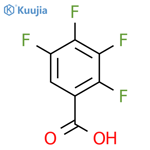

94695-48-4 structure

Produktname:2,3,4,5-Tetrafluorobenzoyl chloride

2,3,4,5-Tetrafluorobenzoyl chloride Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2,3,4,5-Tetrafluorobenzoyl Chloride

- 2,3,4,5-Tetrafluorboenzoyl Chloride

- 2,3,3',4',5,6-HEXACB UNLABELED

- 2,3,4,5-tetrafluorbenzoylchlorid

- 2,3,4,5-tetrafluorobenzoic acid chloride

- 2,3,4,5-tetrafluoro-benzoyl chloride

- 2,3,4,5-Tetrafluorobezoylchloride

- Benzoyl chloride,2,3,4,5-tetrafluoro

- tetrafluorobenzoyl chloride

- 2,3,4,5-tetrafluorobenzoylchloride

- Benzoyl chloride, 2,3,4,5-tetrafluoro-

- 2,3,4,5-tetrafluoro benzoyl chloride

- C7HClF4O

- 2,3,4,5-Tetrafluorobezoyl chloride

- 2,3,4,5- Tetrafluorobenzoyl chloride

- PubChem20568

- PubChem15523

- KSC486M4H

- C

- 2,3,4,5-Tetrafluorobenzoyl chloride (ACI)

- J-506851

- DTXCID10321011

- AKOS005259621

- HY-W250129

- CS-0255991

- DTXSID30369975

- DB-019643

- SCHEMBL345016

- NS00002212

- 94695-48-4

- T1855

- BCP29603

- PS-10684

- 2,3,4,5-tetra-fluoro-benzoic acid chloride

- MFCD00075164

- EC 619-058-9

- M5RD6UU23U

- 2,3,4,5-tetrafluorobenzoyl chlorde

- 2,3,4,5-Tetrafluorobenzoyl chloride, 98%

- 2,3,4,5-Tetrafluorobenzoyl chloride

-

- MDL: MFCD00075164

- Inchi: 1S/C7HClF4O/c8-7(13)2-1-3(9)5(11)6(12)4(2)10/h1H

- InChI-Schlüssel: XWCKIXLTBNGIHV-UHFFFAOYSA-N

- Lächelt: O=C(C1C(F)=C(F)C(F)=C(F)C=1)Cl

- BRN: 5266860

Berechnete Eigenschaften

- Genaue Masse: 211.96500

- Monoisotopenmasse: 211.965

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 1

- Komplexität: 213

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Tautomerzahl: nichts

- XLogP3: 2.8

- Oberflächenladung: 0

- Topologische Polaroberfläche: 17.1

Experimentelle Eigenschaften

- Farbe/Form: Farblose transparente Flüssigkeit

- Dichte: 1.58 g/mL at 25 °C(lit.)

- Siedepunkt: 65-66°C 10mm

- Flammpunkt: Fahrenheit: 192.2° f

Celsius: 89° c - Brechungsindex: n20/D 1.4787(lit.)

- PSA: 17.07000

- LogP: 2.62200

- Sensibilität: Moisture Sensitive

- Löslichkeit: Mit Wasser reagieren

2,3,4,5-Tetrafluorobenzoyl chloride Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Signalwort:Danger

- Gefahrenhinweis: H227-H290-H314

- Warnhinweis: P210-P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P390-P403+P235-P405-P406-P501

- Transportnummer gefährlicher Stoffe:UN 3265 8/PG 2

- WGK Deutschland:3

- Code der Gefahrenkategorie: 34-37

- Sicherheitshinweise: S26-S36/37/39-S45-S25

- FLUKA MARKE F CODES:10-19-21

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Von Zündquellen fernhalten. Kühl und trocken lagern. In dicht verschlossenen Behältern vor korrosiven Substanzen aufbewahren.

- Risikophrasen:R34; R36/37

- PackingGroup:III

- Verpackungsgruppe:II

- Sicherheitsbegriff:8

- Gefahrenklasse:8

2,3,4,5-Tetrafluorobenzoyl chloride Zolldaten

- HS-CODE:2916399090

- Zolldaten:

China Zollkodex:

2916399090Übersicht:

29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden

Zusammenfassung:

2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

2,3,4,5-Tetrafluorobenzoyl chloride Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1855-25g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 97.0%(GC&T) | 25g |

¥1405.0 | 2022-06-10 | |

| Apollo Scientific | PC6742-25g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 98% | 25g |

£18.00 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19290-100g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 97% | 100g |

¥1409.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021609-25g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 98% | 25g |

¥65 | 2024-07-19 | |

| Fluorochem | 007335-100g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 98% | 100g |

£104.00 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19290-25g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 97% | 25g |

¥429.0 | 2023-09-06 | |

| Oakwood | 007335-5g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 98% | 5g |

$15.00 | 2024-07-19 | |

| abcr | AB104906-250 g |

2,3,4,5-Tetrafluorobenzoyl chloride, 98%; . |

94695-48-4 | 98% | 250g |

€367.50 | 2023-04-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T356A-100g |

2,3,4,5-Tetrafluorobenzoyl chloride |

94695-48-4 | 98% | 100g |

¥1071.0 | 2022-06-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24644-25g |

2,3,4,5-Tetrafluorobenzoyl chloride, 98% |

94695-48-4 | 98% | 25g |

¥16377.00 | 2023-02-08 |

2,3,4,5-Tetrafluorobenzoyl chloride Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Triphosgene Catalysts: 1-Piperazinecarboxaldehyde (bonded on Merrifield resin) Solvents: 2-Methyltetrahydrofuran ; rt → 65 °C; 8 h, 60 - 65 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Preparation of pyridinylquinolones as antibacterials, European Patent Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride

Referenz

- Preparation and testing of 9-fluoro-6-oxo-10-pyridinylpyrido[1,2,3-de][1,4]benzoxazine-6-carboxylates and -benzothiazine-6-carboxylates as antimicrobials, European Patent Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Tributylamine ; rt → 120 °C; 2 h, 120 °C; 120 °C → 60 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 60 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 1, cooled

1.4 Reagents: Thionyl chloride ; rt; rt → 70 °C; 3 h, 70 °C; 70 °C → 85 °C; 5 h, 85 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 60 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 1, cooled

1.4 Reagents: Thionyl chloride ; rt; rt → 70 °C; 3 h, 70 °C; 70 °C → 85 °C; 5 h, 85 °C

Referenz

- A method for preparing 2,3,4,5-tetrafluorobenzoyl chloride, China, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride

Referenz

- 3,28-Bis-O-polyfluorobenzoylbetulin. Synthesis, Molecular Structure, and Cytotoxicity, Russian Journal of Organic Chemistry, 2018, 54(10), 1480-1485

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Triphosgene Catalysts: 4-Methyl-1-piperazinecarboxaldehyde , Divinylbenzene-vinylbenzyl chloride copolymer Solvents: Chlorobenzene , Dimethylacetamide ; rt → 30 °C; 3 h, 30 °C

Referenz

- Preparation of 2,3,4,5-tetrafluorobenzoyl chloride, China, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Triphosgene Catalysts: Dimethylformamide Solvents: 1,2-Dichloroethane ; 1 h, 353 K; 4 h, 353 K

Referenz

- Facile and selective synthesis of 2,3,4,5-tetrafluorobenzoyl chloride with triphosgene, Asian Journal of Chemistry, 2011, 23(4), 1615-1617

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Water Catalysts: Iron chloride (FeCl3) ; 120 °C

Referenz

- Process for preparation of multiply halogenated benzotrichlorides and benzoyl chlorides, and new trihalobenzotrichlorides and -benzoyl chlorides, useful for preparation of quinolinecarboxylic acid antibacterials, Germany, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 16 h, 22 °C

Referenz

- Quantification of Small Molecule-Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore, ACS Omega, 2016, 1(6), 1266-1276

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Benzene ; 1 h, rt; 4 - 6 h, reflux

Referenz

- Antimycobacterial and antimicrobial studies of newly synthesized 3-(4-(6-methylbenzo[d]thiazol-2-yl) phenyl)quinazolin-4(3H)-ones, Indian Journal of Research in Pharmacy and Biotechnology, 2014, 2(1), 935-942

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Diethyl ether ; 0.5 h, 0 °C; overnight, rt

Referenz

- Preparation method of levofloxacin hydrochloride, China, , ,

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Potassium fluoride Catalysts: Tetramethylammonium chloride Solvents: Toluene ; rt → 100 °C; 0.4 MPa, 100 °C → 150 °C; 5 h, 120 - 150 °C; 150 °C → 50 °C

1.2 Reagents: Sodium carbonate , Water ; rt → 80 °C; 5 h, 75 - 80 °C; 80 °C → 30 °C

1.3 Reagents: Thionyl chloride ; 45 °C; 2 h, 45 °C; 45 °C → 80 °C; 3 h, 75 - 80 °C

1.2 Reagents: Sodium carbonate , Water ; rt → 80 °C; 5 h, 75 - 80 °C; 80 °C → 30 °C

1.3 Reagents: Thionyl chloride ; 45 °C; 2 h, 45 °C; 45 °C → 80 °C; 3 h, 75 - 80 °C

Referenz

- Efficient green synthesis method of 2,3,4,5-tetrafluorobenzoyl chloride for producing levofloxacin, China, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; rt → 90 °C; 6 - 8 h

Referenz

- Synthetic process for the preparation of levofloxacin hemihydrate from levofloxacin, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Toluene ; 55 - 60 °C

Referenz

- Quinolone dimers as potential antibacterial agents, Letters in Organic Chemistry, 2011, 8(9), 637-643

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; rt → 70 °C

Referenz

- Preparation method of tetrafluorobenzyl alcohol, China, , ,

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt

Referenz

- General C-H Arylation Strategy for the Synthesis of Tunable Visible Light-Emitting Benzo[a]imidazo[2,1,5-c,d]indolizine Fluorophores, Journal of Organic Chemistry, 2017, 82(10), 5046-5067

Synthetic Routes 17

Reaktionsbedingungen

1.1 Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt → 0 °C

1.2 Reagents: Thionyl chloride ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Thionyl chloride ; 0 °C; 0 °C → rt; overnight, rt

Referenz

- Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, China, , ,

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Sodium tetrafluoroborate Solvents: Water ; cooled

Referenz

- A novel synthesis of quinolone-ofloxacin, Journal Chemtracks, 2010, 12(2), 455-462

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 7 h, reflux

Referenz

- Preparation method of Marbofloxacin intermediate, China, , ,

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Pyridine , Thionyl chloride Solvents: Toluene ; rt → reflux; reflux; 4 h, reflux

Referenz

- Process for preparation of ethyl 3-(N-methyl-N-benzylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate, China, , ,

2,3,4,5-Tetrafluorobenzoyl chloride Raw materials

- Tetrafluorophthalic Acid

- 1,2,3,4-tetrafluoro-5-(trichloromethyl)benzene

- 2,3,4,5-Tetrafluorobenzoic acid

2,3,4,5-Tetrafluorobenzoyl chloride Preparation Products

2,3,4,5-Tetrafluorobenzoyl chloride Lieferanten

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

(CAS:94695-48-4)2,3,4,5-Tetrafluorobenzoyl chloride

Bestellnummer:sfd2782

Bestandsstatus:in Stock

Menge:200kg

Reinheit:99.9%

Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:33

Preis ($):discuss personally

2,3,4,5-Tetrafluorobenzoyl chloride Verwandte Literatur

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

94695-48-4 (2,3,4,5-Tetrafluorobenzoyl chloride) Verwandte Produkte

- 2171778-92-8(3-(1-aminoethyl)-5,5-dimethyloxolan-3-ol)

- 725-89-3(3,5-Bis(trifluoromethyl)benzoic acid)

- 2228217-90-9(1-(5-methyl-1,2-oxazol-3-yl)-4-oxocyclohexane-1-carboxylic acid)

- 156380-34-6(tetrahydrofuran-3-yl methanesulfonate)

- 2175581-29-8(3-(4-Acryloylpiperazin-1-yl)-1-methylpyrazin-2(1H)-one)

- 930883-45-7(2-[(Cyclopropylcarbamoyl)amino]-2-oxoethyl 5,6-dichloropyridine-3-carboxylate)

- 1785319-51-8(5-(2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid)

- 941871-78-9(N'-(2,4-dimethoxyphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)

- 1207030-06-5(4-chloro-N-2-(4-fluorophenoxy)ethylpyridine-2-carboxamide)

- 920465-11-8(N-{1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-(trifluoromethyl)benzamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:94695-48-4)2,3,4,5-Tetrafluorobenzoyl chloride

Reinheit:99%/99%/99%

Menge:100g/500g/25g

Preis ($):287.0/1197.0/167.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94695-48-4)2,3,4,5-Tetrafluorobenzoyl Chloride

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung